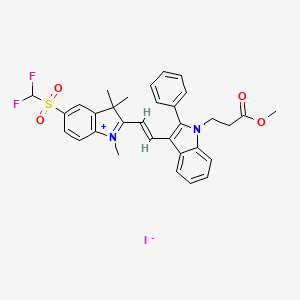![molecular formula C18H11NO4 B12917112 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione CAS No. 62668-76-2](/img/structure/B12917112.png)
4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is known for its unique structural features and significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be achieved through several methods. One efficient approach involves a one-pot multicomponent reaction. This method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves similar multicomponent reactions, optimized for large-scale synthesis. The use of readily available starting materials and the absence of metal catalysts make this method environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it can inhibit the activity of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
類似化合物との比較
4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be compared with other similar compounds, such as:
Pyrano[3,2-c]quinolones: These compounds share a similar pyranoquinoline core and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives have a furan ring instead of a pyran ring and also show significant biological activities.
Benzo[h]pyrano[2,3-b]quinolines: These compounds have an additional benzene ring fused to the pyranoquinoline core, enhancing their biological properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits .
特性
CAS番号 |
62668-76-2 |
|---|---|
分子式 |
C18H11NO4 |
分子量 |
305.3 g/mol |
IUPAC名 |
4-hydroxy-3-phenyl-10H-pyrano[2,3-b]quinoline-2,5-dione |
InChI |
InChI=1S/C18H11NO4/c20-15-11-8-4-5-9-12(11)19-17-14(15)16(21)13(18(22)23-17)10-6-2-1-3-7-10/h1-9,21H,(H,19,20) |
InChIキー |
MCKWWFMHICPESU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=C(NC4=CC=CC=C4C3=O)OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
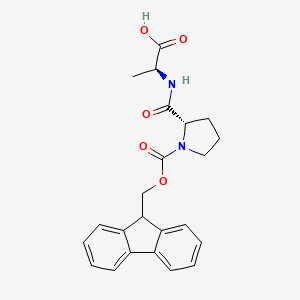


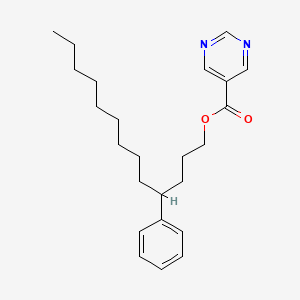
![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)

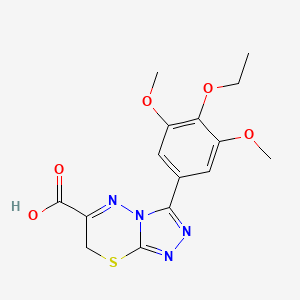

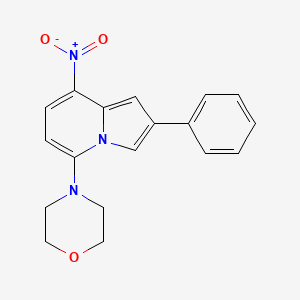
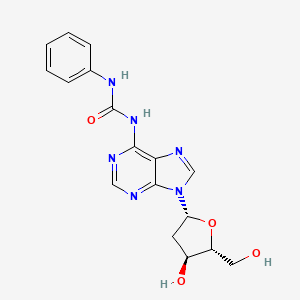
![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
